5,7-dimethoxy-2-[4-(4-methylpiperazin-1-yl)phenyl]-3H-quinazolin-4-one
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Overview
Description
MR2938 is a potent inhibitor of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. This compound has shown significant potential in the treatment of neurodegenerative diseases such as Alzheimer’s disease due to its ability to inhibit acetylcholinesterase and reduce neuroinflammation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MR2938 involves the preparation of quinazolin-4(3H)-one derivatives. The synthetic route typically includes the following steps:
Formation of the quinazolinone core: This involves the cyclization of anthranilic acid derivatives with formamide or its derivatives under high-temperature conditions.
Substitution reactions: The introduction of various substituents on the quinazolinone core is achieved through nucleophilic substitution reactions using appropriate reagents and catalysts
Industrial Production Methods
Industrial production of MR2938 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
MR2938 undergoes several types of chemical reactions, including:
Oxidation: MR2938 can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert MR2938 into its reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions are common for modifying the quinazolinone core
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in the presence of catalysts such as palladium or copper
Major Products
The major products formed from these reactions include various substituted quinazolinone derivatives, which can have different pharmacological properties .
Scientific Research Applications
MR2938 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying acetylcholinesterase inhibition and neuroinflammation.
Biology: Investigated for its effects on cellular signaling pathways and gene expression.
Medicine: Potential therapeutic agent for treating Alzheimer’s disease and other neurodegenerative disorders.
Industry: Used in the development of new drugs and as a reference compound in pharmacological studies
Mechanism of Action
MR2938 exerts its effects by inhibiting acetylcholinesterase, thereby increasing the levels of acetylcholine in the nervous system. This leads to enhanced cholinergic transmission and improved cognitive function. Additionally, MR2938 inhibits the production of nitric oxide and blocks the MAPK/JNK and NF-κB signaling pathways, reducing neuroinflammation .
Comparison with Similar Compounds
Similar Compounds
Donepezil: Another acetylcholinesterase inhibitor used in the treatment of Alzheimer’s disease.
Rivastigmine: A dual inhibitor of acetylcholinesterase and butyrylcholinesterase.
Galantamine: An acetylcholinesterase inhibitor with additional nicotinic receptor modulating properties
Uniqueness of MR2938
MR2938 is unique due to its dual inhibitory activity on acetylcholinesterase and butyrylcholinesterase, as well as its ability to reduce neuroinflammation through multiple signaling pathways. This makes it a promising candidate for the development of multifunctional therapeutic agents for neurodegenerative diseases .
Properties
Molecular Formula |
C21H24N4O3 |
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Molecular Weight |
380.4 g/mol |
IUPAC Name |
5,7-dimethoxy-2-[4-(4-methylpiperazin-1-yl)phenyl]-3H-quinazolin-4-one |
InChI |
InChI=1S/C21H24N4O3/c1-24-8-10-25(11-9-24)15-6-4-14(5-7-15)20-22-17-12-16(27-2)13-18(28-3)19(17)21(26)23-20/h4-7,12-13H,8-11H2,1-3H3,(H,22,23,26) |
InChI Key |
RVCUXKFESITCJF-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)C3=NC4=C(C(=CC(=C4)OC)OC)C(=O)N3 |
Origin of Product |
United States |
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